An In-depth Technical Guide on the Chemical Properties of 6-(1H-Imidazol-1-yl)pyridin-2-amine
An In-depth Technical Guide on the Chemical Properties of 6-(1H-Imidazol-1-yl)pyridin-2-amine
Disclaimer: Publicly available experimental data for the specific chemical compound 6-(1H-Imidazol-1-yl)pyridin-2-amine is limited. This guide provides a comprehensive overview based on available information for structurally related compounds and predicted properties. The experimental protocols and characterization data should be considered as illustrative examples for compounds within this chemical class.
Introduction
6-(1H-Imidazol-1-yl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and an imidazole ring. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of both pyridine and imidazole moieties in numerous biologically active molecules. The arrangement of nitrogen atoms in this structure suggests its potential as a ligand for metal complexes and as a pharmacophore capable of engaging in various biological interactions. This document aims to provide a technical overview of its chemical properties, plausible synthetic routes, and potential biological significance, drawing parallels from closely related and well-characterized analogs.
Chemical Structure and Properties
The chemical structure of 6-(1H-Imidazol-1-yl)pyridin-2-amine consists of a 2-aminopyridine core where the hydrogen at the 6th position is substituted by a 1H-imidazol-1-yl group.
Molecular Formula: C₈H₈N₄ Molecular Weight: 160.18 g/mol
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| XlogP | 0.3 | Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 1 (from the amino group) | |
| Hydrogen Bond Acceptors | 3 (from pyridine and imidazole nitrogens) | |
| Rotatable Bonds | 1 | |
| Topological Polar Surface Area (TPSA) | 57.8 Ų | Suggests good potential for oral bioavailability. |
| pKa (most basic) | 5.5 ± 0.1 | Predicted for the pyridine nitrogen. |
Spectroscopic Data
Specific spectroscopic data for 6-(1H-Imidazol-1-yl)pyridin-2-amine is not published. However, based on its structure, the following characteristic signals can be anticipated:
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¹H NMR: Aromatic protons on the pyridine and imidazole rings would likely appear in the range of 6.5-8.5 ppm. The protons of the amino group would present as a broad singlet.
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¹³C NMR: Aromatic carbons would be observed in the downfield region of the spectrum (100-160 ppm).
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IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine would be expected around 3300-3500 cm⁻¹. C=N and C=C stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 161.08.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 6-(1H-Imidazol-1-yl)pyridin-2-amine is not documented in readily accessible literature, a plausible synthetic route can be devised based on established methods for the N-arylation of imidazoles with halogenated pyridines. A common approach involves a nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation.
Proposed Synthetic Pathway
A likely synthetic route would involve the reaction of 2-amino-6-chloropyridine with imidazole in the presence of a copper catalyst and a base.
Caption: Proposed Ullmann condensation for synthesis.
General Experimental Protocol
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Reaction Setup: To a flame-dried round-bottom flask, add 2-amino-6-chloropyridine (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
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Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-(1H-Imidazol-1-yl)pyridin-2-amine.
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Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
The biological activity of 6-(1H-Imidazol-1-yl)pyridin-2-amine has not been explicitly reported. However, the imidazole-pyridine scaffold is a common feature in compounds targeting various biological pathways. Derivatives of imidazo[1,2-a]pyridine, a related fused heterocyclic system, have been shown to exhibit a range of biological activities, including anticancer properties. For instance, some 6-substituted imidazo[1,2-a]pyridines have been found to induce cell death in colon cancer cell lines.[1][2] This is often mediated through pathways involving the release of cytochrome c from mitochondria and the activation of caspases 3 and 8.[1]
Given its structural similarity to known kinase inhibitors, it is plausible that 6-(1H-Imidazol-1-yl)pyridin-2-amine could be investigated as an inhibitor of protein kinases, which are crucial regulators of cell signaling.
Caption: Hypothetical kinase inhibition pathway.
Experimental and Characterization Workflow
A typical workflow for the synthesis and characterization of a novel compound like 6-(1H-Imidazol-1-yl)pyridin-2-amine would follow a logical progression from synthesis to purification and detailed structural elucidation.
Caption: General experimental workflow.
Conclusion
6-(1H-Imidazol-1-yl)pyridin-2-amine represents a molecule of interest for chemical and pharmaceutical research. While specific experimental data is currently lacking in the public domain, this guide provides a foundational understanding of its predicted properties, a plausible synthetic strategy, and potential areas for biological investigation based on the rich chemistry of its constituent heterocyclic systems. Further research is warranted to synthesize and characterize this compound to fully elucidate its chemical and biological properties.
